molecular formula C10H16N2 B8756431 2,2-Dimethyl-3-(pyridin-4-yl)propan-1-amine

2,2-Dimethyl-3-(pyridin-4-yl)propan-1-amine

Cat. No. B8756431
M. Wt: 164.25 g/mol
InChI Key: FCWKTYAKHOSQHZ-UHFFFAOYSA-N
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Patent
US07741346B2

Procedure details

Lithium aluminum hydride (345 mg, 9.10 mmol) was put under a nitrogen atmosphere, and anhydrous diethyl ether (10 ml) was added dropwise thereto under ice-cold water-cooling. Next, a solution of 2,2-dimethyl-3-(4-pyridyl)-3-(p-tolylsulfonyloxy)propionitrile (600 mg, 1.82 mmol) in tetrahydrofuran (10 ml) was added dropwise to the mixture. The whole was stirred at room temperature overnight, and water (324 μl), a 15% aqueous sodium hydroxide solution (324 μl) and water (972 μl) were added successively to the reaction mixture under ice-cold water-cooling while stirring it vigorously. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and the obtained concentrate was purified by silica gel column chromatography to give the target compound (83.0 mg, 0.505 mmol, 28%) as a pale yellow oily matter.
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
2,2-dimethyl-3-(4-pyridyl)-3-(p-tolylsulfonyloxy)propionitrile
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
324 μL
Type
reactant
Reaction Step Four
Name
Quantity
972 μL
Type
solvent
Reaction Step Four
Name
Quantity
324 μL
Type
solvent
Reaction Step Four
Yield
28%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)C.[CH3:12][C:13]([CH3:34])([CH:16]([C:28]1[CH:33]=[CH:32][N:31]=[CH:30][CH:29]=1)OS(C1C=CC(C)=CC=1)(=O)=O)[C:14]#[N:15].[OH-].[Na+]>O1CCCC1.O>[CH3:12][C:13]([CH3:34])([CH2:16][C:28]1[CH:33]=[CH:32][N:31]=[CH:30][CH:29]=1)[CH2:14][NH2:15] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
345 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
2,2-dimethyl-3-(4-pyridyl)-3-(p-tolylsulfonyloxy)propionitrile
Quantity
600 mg
Type
reactant
Smiles
CC(C#N)(C(OS(=O)(=O)C1=CC=C(C=C1)C)C1=CC=NC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
324 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
972 μL
Type
solvent
Smiles
O
Name
Quantity
324 μL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The whole was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cold water-cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
while stirring it vigorously
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the obtained concentrate
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CN)(CC1=CC=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.505 mmol
AMOUNT: MASS 83 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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